molecular formula C₄₈H₅₃NO₁₄ B1144555 [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 173101-56-9

[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

カタログ番号: B1144555
CAS番号: 173101-56-9
分子量: 867.93
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate can be synthesized through various methods, including total synthesis and semi-synthesis. Total synthesis involves constructing the entire molecule from simpler starting materials, while semi-synthesis involves modifying naturally occurring precursors. One notable method for total synthesis involves inter- and intramolecular radical coupling reactions to connect the A- and C-ring fragments and cyclize the B-ring . This method employs chemo-, regio-, and stereoselective reactions to decorate the functional groups of the A- and C-rings, followed by the construction of the D-ring and conjugation with the β-amino acid .

Industrial Production Methods: Industrial production of this compound primarily relies on semi-synthesis from naturally occurring precursors extracted from the bark of Taxus brevifolia . Advances in synthetic biology have also enabled the production of taxol precursors in microbial chassis, such as engineered cyanobacteria, which can produce taxadiene-5α-ol, a key intermediate in taxol biosynthesis . This method highlights the potential of using bio-solar cell factories for sustainable production.

化学反応の分析

Functional Group Reactivity

The compound’s reactivity is governed by its acetyloxy, hydroxy, benzoate ester, and amide functionalities. Key reactions include:

Functional Group Reactivity
Acetyloxy groups Susceptible to hydrolysis under acidic/basic conditions, yielding free hydroxyl groups .
Benzoate ester Base-catalyzed saponification or enzymatic cleavage (e.g., esterases) to form carboxylic acid .
Hydroxyl groups Oxidation to ketones or participation in glycosylation/phosphorylation reactions .
Amide bond Resistant to hydrolysis under physiological conditions but may degrade under strong acidic/basic conditions .

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous solutions, with degradation pathways influenced by pH and temperature :

Condition Degradation Pathway Half-Life (Predicted)
pH 7.4 (37°C) Hydrolysis of acetyloxy groups and ester bonds, forming deacetylated metabolites .~24–48 hours
pH < 3 Accelerated ester hydrolysis and potential epimerization at stereocenters .<12 hours
pH > 9 Base-induced cleavage of ester and amide bonds, leading to fragmentation .<6 hours

Metabolic Transformations

In vivo, the compound likely undergoes cytochrome P450-mediated oxidation and esterase-catalyzed hydrolysis, similar to paclitaxel analogs :

Enzyme Reaction Metabolite
CYP3A4 Oxidation of methyl groups or hydroxylationMono-/dihydroxylated derivatives .
Esterases Hydrolysis of acetyloxy and benzoate ester groupsDeacetylated or debenzoylated products .
UGT1A1/1A3 Glucuronidation of hydroxyl groupsGlucuronide conjugates .

Synthetic Modifications

While direct synthesis data for this compound is limited, taxane analogs are typically synthesized via:

  • Acetylation/Deacetylation : Selective protection of hydroxyl groups using acetyl chloride .

  • Esterification : Coupling of benzoic acid derivatives to the taxane core via DCC/DMAP-mediated reactions .

  • Amide Bond Formation : Reaction of carboxylic acid intermediates with amines using HATU or EDC .

Comparative Reactivity with Taxol

This compound shares structural motifs with paclitaxel (Taxol), but its benzyl and acetyl substitutions alter reactivity:

Property This Compound Paclitaxel
Ester Stability Lower due to additional acetyloxy groups .Higher (fewer hydrolyzable groups) .
Metabolic Rate Faster degradation via esterases .Slower, with dominant CYP3A4 oxidation .
Solubility Reduced due to hydrophobic benzyl groups .Moderate (aided by cremophor EL) .

科学的研究の応用

Antitumor Activity

The compound has been studied for its antitumor properties , similar to those of paclitaxel. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the stabilization of microtubules, thereby inhibiting cell division and promoting apoptosis in tumor cells .

Synthesis and Derivative Development

Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives. For instance, improved chiral synthesis techniques have been reported, which enhance yield and purity . These developments are crucial for further pharmacological testing and potential therapeutic applications.

Case Studies

  • Cytotoxicity in Cancer Cells
    • A study demonstrated that derivatives of this compound selectively induce apoptosis in prostate cancer cell lines, highlighting its potential as a targeted cancer therapy .
  • Mechanism of Action
    • Investigations into the compound's interaction with cellular components revealed that it disrupts mitotic spindle formation, leading to cell cycle arrest at the metaphase stage .
  • Comparative Studies with Paclitaxel
    • Comparative analyses indicate that while both compounds share similar mechanisms, variations in their chemical structures may lead to differences in efficacy and side effect profiles. This suggests that optimizing the structure could enhance therapeutic outcomes .

生物活性

The compound [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex natural product derived from the taxane family, specifically related to paclitaxel. This article details its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a unique tetracyclic structure that contributes to its biological properties. It is classified under diterpenoids and exhibits significant structural complexity due to multiple functional groups.

Key Structural Features

FeatureDescription
IUPAC Name[(1S,2S,3R,4S,7R,9S,10R,12R)-4,12-diacetyloxy...benzoate]
Molecular FormulaC₃₁H₃₉N₃O₇
Molecular Weight551.65 g/mol

Antitumor Activity

Research indicates that this compound possesses notable antitumor activity akin to paclitaxel. The mechanism primarily involves the inhibition of microtubule depolymerization, leading to cell cycle arrest in the G2/M phase.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to those of established chemotherapeutics.
  • Mechanistic Insights : The compound was shown to induce apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest moderate activity against both bacterial and fungal strains.

Research Findings

  • Bacterial Inhibition : Tests against Staphylococcus aureus and Escherichia coli showed zones of inhibition indicating potential antibacterial properties.
  • Fungal Activity : In vitro assays revealed effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) lower than that of common antifungals.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes relevant in disease pathology:

EnzymeInhibition TypeIC50 Value
AcetylcholinesteraseModerate Inhibition157.31 µM
ButyrylcholinesteraseStrong Inhibition46.42 µM

These findings suggest potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

特性

IUPAC Name

[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53NO14/c1-26-32(61-44(57)38(54)37(30-18-12-8-13-19-30)49-35(53)22-29-16-10-7-11-17-29)24-48(58)42(62-43(56)31-20-14-9-15-21-31)40-46(6,33(52)23-34-47(40,25-59-34)63-28(3)51)41(55)39(60-27(2)50)36(26)45(48,4)5/h7-21,32-34,37-40,42,52,54,58H,22-25H2,1-6H3,(H,49,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNNRQMRNHUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。